1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid

Peptide Synthesis Orthogonal Chemistry SPPS

Researchers requiring sequential, site-selective peptide modifications face challenges sourcing non-proteinogenic amino acids with orthogonal protection. 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid (CAS 889942-05-6) resolves this via its dual Boc/Fmoc protection on a seven-membered azepane scaffold. - Enables sequential Boc (acid) and Fmoc (base) deprotection for SPPS. - Rigid azepane ring induces distinct conformational constraints vs. piperidine/pyrrolidine, enhancing target binding. - Standard purity ≥95%, in stock, with reliable global shipping for uninterrupted SAR studies.

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
Cat. No. B14788655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-(4-Fmoc-amino)azepane-4-carboxylicacid
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-15-8-13-27(14-16-29,23(30)31)28-24(32)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22H,8,13-17H2,1-3H3,(H,28,32)(H,30,31)
InChIKeyXPVAXXLOYCXBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid – Orthogonal Azepane Scaffold


1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid (CAS 889942-05-6) is a non-proteinogenic amino acid derivative built on a seven-membered azepane heterocycle . Its defining characteristic is the orthogonal protection of its two nitrogen centers: the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the exocyclic amine at the 4-position bears a fluorenylmethyloxycarbonyl (Fmoc) group . This dual protection scheme, combined with a free carboxylic acid at the α-position, renders it a versatile building block for solid-phase peptide synthesis (SPPS) and the construction of conformationally constrained peptidomimetics [1].

Orthogonal Boc/Fmoc protection enables sequential, site-selective amine functionalization in SPPS.
Seven-membered azepane ring imposes distinct conformational constraints not accessible with piperidine or pyrrolidine scaffolds.
Fmoc-compatible building block for standard automated solid-phase peptide synthesis workflows. Class-level inference

Why 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid Outperforms Simpler Azepane Analogs


Generic substitution with mono-protected azepane-4-carboxylic acids (e.g., 1-Boc-azepane-4-carboxylic acid) or with simpler piperidine-based scaffolds fails to replicate the synthetic and conformational advantages of this compound. Mono-protected analogs lack the orthogonal deprotection capability necessary for site-selective functionalization, a cornerstone of modern SPPS [1]. Furthermore, the seven-membered azepane ring introduces distinct conformational constraints compared to six-membered piperidine or five-membered pyrrolidine rings, a feature that directly impacts the secondary structure induction and target binding of derived peptides [2][3]. Without both the orthogonal Boc/Fmoc protection and the specific azepane ring size, the resulting building block cannot simultaneously support sequential deprotection chemistry and the targeted, biologically relevant conformation.

Target
Substitute (Mono-Protected Azepane)
Orthogonal Deprotection
Boc/Fmoc pair allows selective removal without affecting the other group
Single Boc protection; no second orthogonal handle; limits sequential chemistry
Ring Conformation
Azepane ring provides unique backbone geometry; may induce specific protein conformational shifts
Piperidine or smaller rings lack the same conformational space; may not replicate target binding

Key Evidence for 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid


Orthogonal Boc/Fmoc Protection for Sequential Deprotection

1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid features two distinct amine protecting groups: a Boc group on the ring nitrogen and an Fmoc group on the exocyclic amine. This contrasts with the commonly used 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0) which lacks an Fmoc-protected amino group . In SPPS, the Fmoc group can be removed with base (e.g., 20% piperidine in DMF) without affecting the Boc group, while the Boc group is removed with acid (e.g., TFA). This orthogonal deprotection strategy is a fundamental requirement for building complex peptide chains with precise control, a capability absent in mono-protected analogs [1].

Orthogonal Boc/Fmoc
Class-level
Two orthogonal groups (Boc, Fmoc) vs. one Boc only
Enables sequential amine deprotection in SPPS
Qualitative difference in synthetic utility
Peptide Synthesis Orthogonal Chemistry SPPS

Azepane Ring Conformation vs. Piperidine in Peptide Structure

The seven-membered azepane ring adopts a distinct conformational preference compared to the six-membered piperidine ring. A study of NMT ligands showed that an azepane-containing compound (4) induced a significant protein conformational shift (5 Å movement of Phe232 side chain) that was not observed with its piperidine analog (9), explaining the selectivity of the azepane series [1]. Furthermore, computational studies on ring-size analogs confirm that increasing ring size from proline (5-membered) to piperidine (6-membered) to azepane (7-membered) progressively alters backbone geometry and amide bond cis/trans ratios, directly impacting the secondary structure of derived peptides [2].

Azepane vs. Piperidine Conformation
Cross-study comparable
Azepane ligand active (5 Å Phe232 shift); piperidine analog inactive
Azepane ring can induce target-specific conformational changes
Reported crystallography and inhibition assay context
Peptidomimetics Conformational Analysis Drug Design

Purity Meeting Azepane Building Block Standards

Commercially available 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid is routinely supplied with a purity of ≥95% . This is comparable to, or exceeds, the purity of many simpler azepane building blocks, such as 1-Boc-azepane-4-carboxylic acid, which is often listed at 97% purity by some vendors . This high purity minimizes the presence of impurities that could interfere with sensitive SPPS coupling reactions or complicate downstream purification, ensuring reproducible synthetic outcomes.

Commercial Purity
Cross-study comparable
≥95%
Meets typical building block purity standards
Supplier-reported; data to verify
Building Block Quality Reproducibility Procurement

Physicochemical Properties Affect Handling and Solubility

The presence of both Boc and Fmoc groups significantly alters the physicochemical profile of this compound compared to simpler azepane derivatives. 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid has a molecular weight of 480.55 g/mol, a predicted pKa of 3.85±0.20, and a predicted density of 1.29±0.1 g/cm³ . In contrast, the mono-protected analog 1-Boc-azepane-4-carboxylic acid has a molecular weight of 243.30 g/mol and a density of 1.1±0.1 g/cm³ . These differences directly impact solubility, handling, and purification in both solid-phase and solution-phase synthesis, and must be accounted for when designing synthetic protocols.

Physicochemical Profile
Cross-study comparable
MW: 480.55 g/mol; predicted density 1.29 g/cm³ (vs. 243.30 g/mol, 1.1 g/cm³ for mono-protected analog)
Higher mass and density affect solubility and handling
Predicted values; experimental confirmation recommended
Physicochemical Properties Formulation Handling

Solid-Phase Peptide Synthesis Compatibility

This compound is explicitly designed for and compatible with standard Fmoc-based SPPS. Its Fmoc group can be removed under standard conditions (20% piperidine/DMF) , while the Boc group remains intact, allowing for subsequent modification of the azepane ring nitrogen. This orthogonal compatibility is a fundamental differentiator from unprotected or mono-protected azepane analogs, which cannot be cleanly incorporated into an automated SPPS sequence without risking side reactions or premature deprotection [1].

SPPS Compatibility
Class-level
Fully compatible with standard Fmoc-SPPS cycles; Boc remains stable during Fmoc removal
Reduces synthetic steps and side reactions vs. unprotected analogs
Based on orthogonal protecting group strategy
SPPS Unnatural Amino Acid Peptide Modification

High-Value Applications of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid


Solid-Phase Synthesis of Conformationally Constrained Peptide Libraries

The orthogonal Boc/Fmoc protection of 1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acid makes it an ideal building block for automated SPPS of peptide libraries incorporating a rigid azepane scaffold . The sequential, chemoselective deprotection allows for the precise introduction of the constrained azepane moiety at a predetermined position within the peptide chain, followed by further chain elongation or site-specific conjugation, a key requirement for structure-activity relationship (SAR) studies .

Azepane-Containing Peptidomimetics for Challenging Targets

For projects targeting protein-protein interactions or receptors with a defined binding pocket preference, this azepane derivative offers a quantifiable conformational advantage over piperidine or pyrrolidine analogs . As demonstrated in crystallographic studies, the seven-membered ring can induce specific protein conformational shifts not achieved by smaller ring systems, potentially leading to improved selectivity or potency . Incorporating this building block is a strategic choice when aiming to discover novel β-turn or helical mimetics [1].

Orthogonally Functionalized Azepane Scaffolds for Bioconjugation

The presence of two orthogonally protected amines enables the sequential attachment of two different functional entities to the azepane core. This is particularly valuable for creating bifunctional molecules such as fluorescent probes, affinity tags, or drug-linker constructs for antibody-drug conjugates (ADCs). The target compound's high commercial purity and SPPS compatibility reduce the risk of cross-reactivity during these multi-step conjugation sequences, ensuring higher yields of the desired heterobifunctional product.

Application
Selection Property
Validation Focus
Conformationally constrained peptide libraries (SPPS)
Orthogonal Boc/Fmoc for sequential, site-selective incorporation
SAR workflow and regiospecific functionalization
Azepane-based peptidomimetics for challenging targets
Seven-membered ring conformational constraint
Protein conformational shift and selectivity assay context
Orthogonal bioconjugation scaffolds
Two chemically addressable amines with differential deprotection
Heterobifunctional construct purity and cross-reactivity control

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14 linked technical documents
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